molecular formula C9H6Cl2N2O B1336155 5-Amino-3-(3,4-dichlorophenyl)isoxazole CAS No. 501902-20-1

5-Amino-3-(3,4-dichlorophenyl)isoxazole

Cat. No.: B1336155
CAS No.: 501902-20-1
M. Wt: 229.06 g/mol
InChI Key: VGDBBBFWDYLZRY-UHFFFAOYSA-N
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Description

5-Amino-3-(3,4-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Theoretical Analyses

5-Amino-3-(3,4-dichlorophenyl)isoxazole and its derivatives have been extensively studied for their structural properties. For instance, an experimental and theoretical structural study of a related compound, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, revealed its potential in immunological activities. The study utilized crystallographic measurements and density functional theory (DFT) to understand the compound's molecular structure and properties (Jezierska et al., 2003).

Herbicidal Activity

Research into the herbicidal activity of isoxazole derivatives, including those structurally similar to this compound, has shown significant potential. A study synthesized 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrating considerable preemergent and postemergent herbicidal activity against various weeds (Hamper et al., 1995).

Antifungal and Antiprotozoal Activities

Isoxazole derivatives have shown promising results in the field of antifungal and antiprotozoal activities. For instance, compounds like 3-Phenyl-5-(3,5-dichlorophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazoles have been prepared and tested for antifungal activity, showing varying results compared to commercial preparations (Konopíková et al., 1992). Additionally, a series of 4-aminomethyl 5-aryl-3-substituted isoxazoles demonstrated notable in vitro antiprotozoal effects against Leishmania amazonensis and Trypanosoma cruzi, pathogens causing neglected tropical diseases (Rosa et al., 2021).

Immunological and Anti-Inflammatory Properties

The immunosuppressive properties of isoxazole derivatives have been a subject of study. For example, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide showed varying degrees of inhibition on phytohemagglutinin A-induced proliferation of human cells, indicating potential as immunosuppressants (Mączyński et al., 2018). Similarly, the influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on gene expression in human cells suggested its potential as an anti-inflammatory drug candidate (Płoszaj et al., 2016).

Synthesis in Aqueous Media

The synthesis of isoxazole derivatives, including those related to this compound, in aqueous media has been explored as an environmentally friendly approach. A study demonstrated the synthesis of 5-arylisoxazole derivatives in water without using any catalyst, highlighting the method's advantages like high yields and mild conditions (Dou et al., 2013).

Safety and Hazards

“5-Amino-3-(3,4-dichlorophenyl)isoxazole” is classified as an irritant . It is also classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

The future directions for “5-Amino-3-(3,4-dichlorophenyl)isoxazole” and other isoxazole derivatives could involve the development of new eco-friendly synthetic strategies . Given their significant biological activity, these compounds could also play a crucial role in drug discovery .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDBBBFWDYLZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393794
Record name 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501902-20-1
Record name 5-Isoxazolamine, 3-(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501902-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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